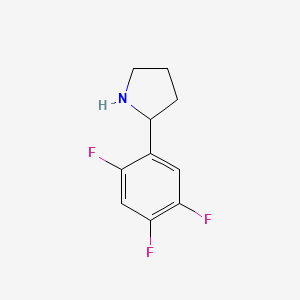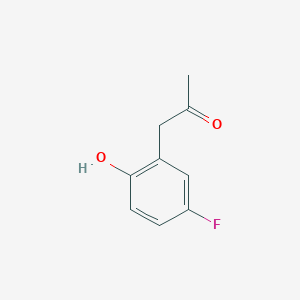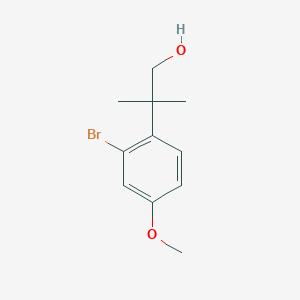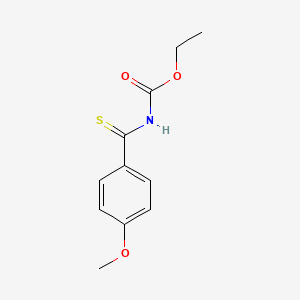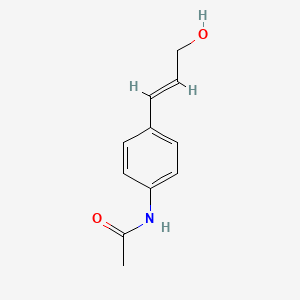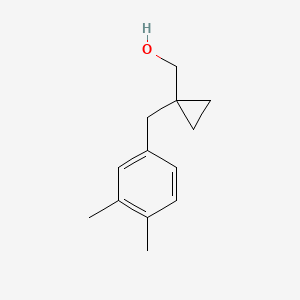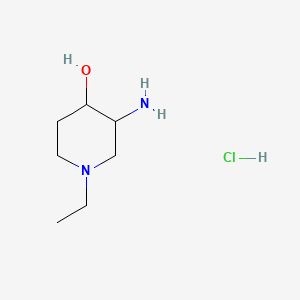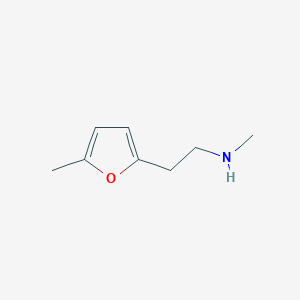
3-(4-Bromo-2-methylphenyl)-3-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromo-2-methylphenyl)-3-hydroxypropanoic acid: is an organic compound characterized by the presence of a bromine atom, a methyl group, and a hydroxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-methylphenyl)-3-hydroxypropanoic acid typically involves the following steps:
Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Hydroxylation: The brominated intermediate is then subjected to hydroxylation to introduce a hydroxy group at the 3-position. This can be done using a hydroxylating agent like hydrogen peroxide (H2O2) in the presence of a catalyst.
Carboxylation: Finally, the hydroxylated intermediate undergoes carboxylation to form the propanoic acid moiety. This can be achieved using carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromo-2-methylphenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Reagents like sodium azide (NaN3) or alkyl halides can be used under basic conditions.
Major Products
Oxidation: Formation of 3-(4-Bromo-2-methylphenyl)-3-oxopropanoic acid.
Reduction: Formation of 3-(4-Methylphenyl)-3-hydroxypropanoic acid.
Substitution: Formation of 3-(4-Amino-2-methylphenyl)-3-hydroxypropanoic acid or other substituted derivatives.
Applications De Recherche Scientifique
3-(4-Bromo-2-methylphenyl)-3-hydroxypropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-Bromo-2-methylphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Bromo-2-methylphenyl)-2-hydroxypropanoic acid
- 4-Bromo-2-methylbenzoic acid
- 4-Bromo-2-methylphenyl isocyanate
Uniqueness
3-(4-Bromo-2-methylphenyl)-3-hydroxypropanoic acid is unique due to the presence of both a hydroxy group and a propanoic acid moiety, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H11BrO3 |
|---|---|
Poids moléculaire |
259.10 g/mol |
Nom IUPAC |
3-(4-bromo-2-methylphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11BrO3/c1-6-4-7(11)2-3-8(6)9(12)5-10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14) |
Clé InChI |
YNUWQKZILKSYFL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Br)C(CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


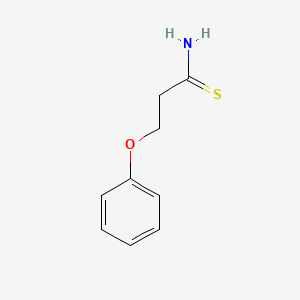
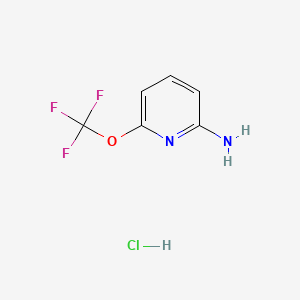

![rac-tert-butyl(1R,5S)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate,cis](/img/structure/B13589279.png)
![5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13589282.png)
![3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole](/img/structure/B13589286.png)
